5-Chloro-3-phenylbenzoic acid
Overview
Description
5-Chloro-3-phenylbenzoic acid is a chemical compound with the molecular formula C13H9ClO2 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a phenyl group . The chlorine atom is attached to the carbon atom at the 5th position .Physical And Chemical Properties Analysis
5-Chloro-3-phenylbenzoic acid has various physical and chemical properties, including its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Structural Analysis
- The structural characteristics of related chloro-phenylbenzoic acids are elucidated using X-ray diffraction analysis. This technique is pivotal in understanding the steric interactions and molecular geometry of such compounds (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).
Synthesis of Heterocyclic Scaffolds
- Chloro-phenylbenzoic acids can serve as building blocks in the synthesis of various heterocyclic scaffolds, which are crucial in drug discovery for developing diverse libraries of potential therapeutic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).
Crystal and Molecular Structures
- The analysis of crystal and molecular structures of compounds similar to 5-Chloro-3-phenylbenzoic acid, especially their supramolecular architectures involving hydrogen bonds and non-covalent interactions, contributes significantly to the understanding of molecular interactions and stability (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).
Lanthanide Complexes
- Research on lanthanide complexes with chloro-phenylbenzoic acids highlights their potential in developing new materials with unique thermal and fluorescent properties, beneficial in material science and catalysis (Tang, Zhang, Zhang, Ren, Yan, & Li, 2013).
Organometallic Chemistry
- In organometallic chemistry, chloro-phenylbenzoic acid derivatives are used in the synthesis of complex organotin compounds, which are studied for their structural and solution behaviors using techniques like NMR and mass spectrometry (Baul, Rynjah, Rivarola, Pettinari, Holčapek, Jirásko, Englert, & Linden, 2007).
Antimicrobial Agents Synthesis
- Derivatives of chloro-phenylbenzoic acids are utilized in the synthesis of antimicrobial agents, indicating their role in pharmaceutical research and development (Zhang, Bi, Wang, Zhao, Yang, Zhu, & Wang, 2020).
Copper(II) Complexes
- The development of copper(II) complexes using tetracarboxylate ligands based on chloro-phenylbenzoic acids showcases their application in inorganic chemistry, especially in creating novel coordination compounds with potential catalytic and magnetic properties (Gomila, Duval, Besnard, Krämer, Liu, Decurtins, & Williams, 2014).
Ultraviolet Absorbers
- Synthesis of specific chloro-phenylbenzoic acid derivatives for use as ultraviolet absorbers highlights their importance in developing materials with protective properties against UV radiation (Hu Xiao-bo, 2006).
Safety and Hazards
The safety data sheets of similar compounds suggest that they can cause skin irritation, serious eye damage, and may be harmful if swallowed .
Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and applications of similar compounds . These papers provide valuable insights into the potential uses and future directions of these compounds.
properties
IUPAC Name |
3-chloro-5-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVBCPARFFKQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613648 | |
Record name | 5-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-phenylbenzoic acid | |
CAS RN |
1082283-43-9 | |
Record name | 5-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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